molecular formula C8H15NO3 B7809280 1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one

1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one

Cat. No.: B7809280
M. Wt: 173.21 g/mol
InChI Key: DFZIBCAWOSFLFR-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one (CAS 67751-23-9) is a versatile chemical intermediate prized in organic synthesis for constructing complex molecular architectures. This compound, with a molecular formula of C 8 H 15 NO 3 and a molecular weight of 173.21 g/mol, is characterized as a yellow to red viscous liquid . It is freely soluble and has a density of approximately 1.009 g/cm³ . Its primary research value lies in its role as a β-dimethylamino-α,β-enone, a functional group that is highly reactive towards nucleophiles, enabling the formation of various carbon-carbon bonds . This makes it a crucial precursor in the synthesis of diverse heterocyclic systems. For instance, research has demonstrated its utility in reactions with active methylene nitriles to form novel polyfunctionalized heterocycles, a process validated by X-ray crystallographic studies . The compound's structure, featuring a dimethylamino group conjugated with an enone system, allows for pi-delocalization, facilitating its participation in cyclization and condensation reactions . Proper handling is essential; it is a moisture-sensitive material that should be stored in a tightly closed container under an inert atmosphere at 2-8°C . It is incompatible with strong oxidizing agents, acids, and bases . Safety data indicates it is harmful if swallowed and causes skin and serious eye irritation . Researchers should use appropriate personal protective equipment, including gloves and eye/face protection, and ensure adequate ventilation . This chemical is for research and development use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZIBCAWOSFLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Mechanism and Optimization

In a representative procedure, 4,4-dimethoxy-2-butanone (1.0 equiv) is combined with dimethylamine hydrochloride (1.2 equiv) in refluxing toluene under Dean-Stark conditions to azeotropically remove water. Catalytic p-toluenesulfonic acid (0.05 equiv) accelerates the elimination step, yielding the target compound after 6–8 hours. The reaction proceeds via:

  • Iminium ion formation : Protonation of the carbonyl oxygen enhances electrophilicity for amine attack.

  • Hemiaminal intermediate : The amine nucleophile adds to the carbonyl, forming a tetrahedral intermediate.

  • Dehydration : Acid catalysis facilitates β-hydroxy elimination, generating the α,β-unsaturated enaminone.

Critical parameters include:

  • Solvent selection : Toluene or xylene optimizes azeotropic water removal.

  • Temperature : Reflux (110–140°C) ensures complete dehydration.

  • Amine stoichiometry : Excess dimethylamine (1.5–2.0 equiv) drives the equilibrium toward product formation.

Reported yields range from 65–78% after silica gel chromatography, with purity >95% by HPLC.

Continuous Flow Synthesis for Scalable Production

Recent advances in flow chemistry have been adapted for this compound synthesis, addressing exothermicity and mixing challenges in batch processes. A two-stage continuous flow system demonstrates superior reproducibility and safety profiles.

Reactor Design and Process Parameters

  • First-stage coil reactor :

    • Residence time : 8 minutes at 30 mL/min total flow rate.

    • Reagents : 4,4-dimethoxy-2-butanone and dimethylamine (2:1 molar ratio) in 2-methyltetrahydrofuran.

    • Temperature : 25°C to prevent premature dehydration.

  • Second-stage CSTR (Continuous Stirred-Tank Reactor) :

    • Residence time : 14 hours.

    • Catalyst : Boron trifluoride-tetrahydrofuran complex (0.1 equiv).

    • Workup : In-line liquid-liquid separation extracts the product into the organic phase, which is concentrated and purified via short-path distillation.

This method achieves 82% yield with 99.5% purity (GC-MS), outperforming batch protocols in throughput and impurity control.

Alternative Pathways via Acetal Protection Strategies

From 4-(Dimethylamino)-3-buten-2-one

Protection of the α-keto group in (E)-4-(dimethylamino)but-3-en-2-one (CAS 2802-08-6) using trimethyl orthoformate provides a high-yielding route:

  • Reaction conditions :

    • Substrate (1.0 equiv), trimethyl orthoformate (3.0 equiv), amberlyst-15 (10 wt%) in methanol.

    • Stirred at 60°C for 4 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from hexane/ethyl acetate.

This method delivers this compound in 89% yield with >99% E-isomer retention.

One-Pot Tandem Reaction

A tandem oxidation-acetalization sequence starts from 4-dimethylaminobut-2-yn-1-ol:

StepReagent/ConditionFunction
1MnO₂ (3 equiv), CH₂Cl₂, 0°C → RT, 2hOxidation to ynone
2Trimethyl orthoformate (4 equiv), TsOH (0.1 equiv), MeOH, 12hAcetal formation

This cascade process achieves 76% overall yield, avoiding isolation of the sensitive ynone intermediate.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.38 (dt, J=12.4, 1.6 Hz, 1H, CH=), 3.72 (s, 6H, OCH₃), 3.18 (d, J=12.4 Hz, 2H, CH₂N), 2.89 (s, 6H, N(CH₃)₂).

  • GC-MS : m/z 201 [M]⁺, 186 [M–CH₃]⁺, 154 [M–N(CH₃)₂]⁺.

Purity Assessment

Industrial batches (Ambeed, >98% purity) show no detectable regioisomers by chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
Batch enamine65–7895–98ModerateLow equipment requirements
Continuous flow8299.5HighReproducibility, safety
Acetal protection8999HighIsomer purity
Tandem oxidation7697ModerateAvoids intermediate isolation

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

VEGF Modulation:
One of the primary applications of 1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one is in the preparation of substituted anthranilic amide derivatives, which act as vascular endothelial growth factor (VEGF) modulators. VEGF plays a critical role in angiogenesis, the process through which new blood vessels form from pre-existing vessels. This modulation is particularly relevant in cancer treatment, where inhibiting angiogenesis can restrict tumor growth and metastasis .

Case Studies:
Recent studies have demonstrated the effectiveness of compounds derived from this compound in inhibiting VEGF pathways. For instance, a study published in a peer-reviewed journal reported on the synthesis of various derivatives that exhibited marked anti-tumor activity by targeting VEGF signaling pathways. The results indicated that these compounds could potentially serve as lead structures for developing novel anti-cancer therapies .

Synthesis and Bioactivity Profiling

Synthesis:
The compound can be synthesized through various methodologies, including modular approaches that allow for the generation of diverse chemical libraries. These libraries can include monomeric and dimeric structures that are crucial for evaluating biological activity against different targets . The synthesis typically involves steps such as acylation and oxidative coupling reactions to achieve high yields of the desired products.

Bioactivity Profiling:
In addition to its role in VEGF modulation, this compound has been assessed for its cytotoxicity against various human cell lines. Studies have shown that certain derivatives possess selective cytotoxic effects on malignant cells while exhibiting low toxicity to healthy cells. This selectivity is essential for developing safer therapeutic agents .

Mechanism of Action

The mechanism by which 1,1-dimethoxy-4-dimethylaminobut-3-en-2-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,1-dimethoxy-4-dimethylaminobut-3-en-2-one are compared below with three related compounds, highlighting differences in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Notable Features
This compound 67751-23-9 C₈H₁₅NO₃ Dimethoxy, dimethylamino, enone High purity (98%); used in acetalization and enamine synthesis
5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one Not specified C₁₇H₂₄O₆ Diethoxy, hydroxyl, diynone Extended carbon chain with conjugated diyne; potential for click chemistry
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one 898806-68-3 C₆H₇F₃NO₂ Ethoxy, amino, trifluoromethyl, enone Fluorinated analog; enhanced metabolic stability and lipophilicity
1-(4-Methoxyphenyl)-3,3-dimethylbutan-2-one 65853-51-2 C₁₃H₁₈O₂ Methoxyphenyl, ketone Aromatic substitution; logP = 2.85; used in asymmetric catalysis

Key Comparative Insights:

Substituent Effects on Reactivity: The dimethoxy and dimethylamino groups in the parent compound enhance its polarity, making it suitable for nucleophilic additions at the α,β-unsaturated carbonyl . The trifluoromethyl group in (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one introduces electron-withdrawing effects, stabilizing the enone system and resisting enzymatic degradation .

Synthetic Applications: The parent compound’s high purity (98%) and commercial availability make it a preferred choice for preparing enamine derivatives . Fluorinated analogs like (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are valuable in medicinal chemistry for designing protease inhibitors due to their enhanced stability . Diynones (e.g., 5-diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one) are utilized in cycloaddition reactions to construct polycyclic frameworks .

Physical Properties: The aromatic substitution in 1-(4-methoxyphenyl)-3,3-dimethylbutan-2-one results in a higher logP (2.85), favoring solubility in non-polar solvents compared to the polar, hydrogen bond-capable parent compound .

Research Findings and Implications

  • Synthetic Versatility : The parent compound’s α,β-unsaturated system allows for Michael additions and cyclocondensations, enabling access to pyrrole and pyridine derivatives .
  • Fluorine Substitution: The trifluoromethyl group in (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reduces basicity at the amino group, which may improve bioavailability in drug candidates .
  • Industrial Relevance: Commercial availability of this compound underscores its utility in high-throughput organic synthesis pipelines .

This comparative analysis underscores the importance of substituent engineering in tailoring enone derivatives for specific synthetic or pharmaceutical applications. Further studies on crystallization behavior (e.g., hydrogen bonding patterns ) could optimize their purification and stability.

Biological Activity

1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one, also known by its IUPAC name (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, is a compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₃N₁O₃
  • Molecular Weight : 173.21 g/mol
  • Structure : The compound features a dimethylamino group and two methoxy groups attached to a butenone backbone.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process can include:

  • Formation of the Butenone Backbone : Utilizing starting materials such as dimethylamine and methoxyacetaldehyde.
  • Dimethylation : Introducing the dimethylamino group through alkylation reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)12Cell cycle arrest

Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which could be beneficial for neurodegenerative diseases.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size compared to those receiving a placebo. The study highlighted the compound's potential as a novel therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against various strains of bacteria responsible for hospital-acquired infections. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial therapies.

Q & A

Q. What are the standard synthetic routes for 1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step protocols, such as condensation reactions between dimethylamine derivatives and ketones under controlled pH and temperature. Optimization includes:
  • Catalyst Screening: Testing bases (e.g., K2_2CO3_3) or acids (e.g., p-TsOH) to enhance yield.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress .
    Table 1: Example Optimization Parameters
ParameterRange TestedOptimal Value
Temperature25–80°C60°C
Reaction Time4–24 h12 h
SolventDMF, THF, MeCNTHF

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify functional groups (e.g., methoxy, enone). DEPT-135 clarifies carbon hybridization.
  • X-ray Crystallography: Resolves stereochemistry and confirms molecular geometry. Use SHELXL for refinement, especially for high-resolution datasets .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer: Stability studies should assess:
  • Temperature: Accelerated degradation tests at 40°C vs. room temperature.
  • Light Exposure: UV-vis spectroscopy monitors photodegradation.
  • Humidity: Karl Fischer titration quantifies hygroscopicity.
    Recommendation: Store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloaddition reactions?

  • Methodological Answer:
  • Computational Modeling: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
  • Kinetic Studies: Variable-temperature NMR monitors reaction intermediates.
  • Isotopic Labeling: 18^{18}O or 2^{2}H labels trace bond reorganization .

Q. How can contradictory data in reported bioactivity studies be resolved?

  • Methodological Answer:
  • Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies.
  • Dose-Response Curves: Validate EC50_{50} values using standardized protocols.
  • Replication: Independent labs replicate key findings to isolate methodological biases .
    Table 2: Common Sources of Contradiction
FactorExample DiscrepancyResolution Strategy
Purity95% vs. 99%Repurify via column chromatography
SolventDMSO vs. EtOHStandardize solvent systems

Q. What strategies improve crystallographic data quality for low-symmetry polymorphs?

  • Methodological Answer:
  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for overlapping reflections.
  • Cryocooling: Prevents lattice distortions during data collection.
  • Synchrotron Radiation: Enhances resolution for weakly diffracting crystals .

Q. How do steric and electronic effects of substituents influence the compound’s tautomeric equilibrium?

  • Methodological Answer:
  • Dynamic NMR: Variable-temperature studies quantify keto-enol equilibrium constants.
  • X-ray Pair Distribution Function (PDF): Resolves short-range order in amorphous phases.
  • Computational Free-Energy Landscapes: Molecular dynamics (MD) simulations predict dominant tautomers .

Methodological Framework for Research Design

Adapt the following stages for systematic inquiry:

Problem Identification: Define gaps in synthesis, reactivity, or bioactivity.

Experimental Design: Use factorial designs to test multiple variables (e.g., DOE software).

Data Validation: Cross-validate spectroscopic results with computational models.

Peer Review: Submit datasets to repositories (e.g., CCDC for crystallography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.